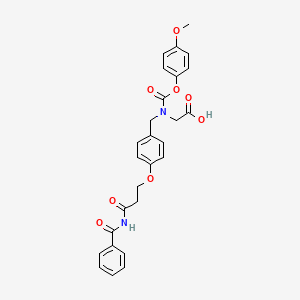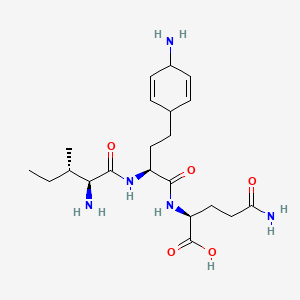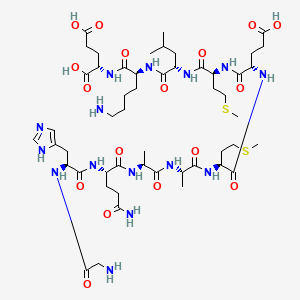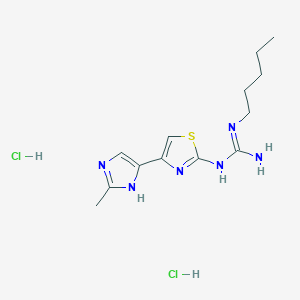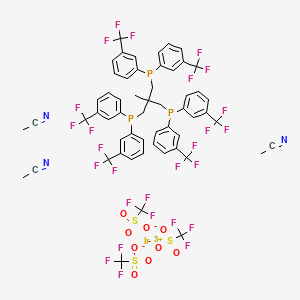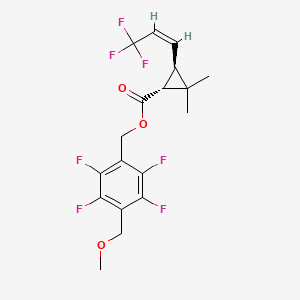
8N38Ghs8QT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “8N38Ghs8QT” is known as PNU-278605. It has the molecular formula C18H22FN5O2S and a molecular weight of 391.463.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PNU-278605 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including the formation of oxazolidinone and piperazine derivatives .
Industrial Production Methods
Industrial production of PNU-278605 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
PNU-278605 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly on the piperazine and oxazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
PNU-278605 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of PNU-278605 involves its interaction with specific molecular targets. It is known to induce DNA damage and cell death by interfering with DNA synthesis and repair mechanisms. This makes it a potent agent for studying cellular responses to DNA damage and for developing new cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Ethynylphenylalanine: A potent inhibitor of tryptophan hydroxylase, used in similar research applications.
PNU-159682: Another compound with a similar mechanism of action, used in antibody-drug conjugates for cancer therapy.
Uniqueness
PNU-278605 is unique due to its specific molecular structure, which allows it to interact with DNA in a distinct manner. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for developing targeted cancer therapies .
Eigenschaften
CAS-Nummer |
354819-85-5 |
|---|---|
Molekularformel |
C18H22FN5O2S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-[[(5S)-3-[4-(4-cyanopiperazin-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanethioamide |
InChI |
InChI=1S/C18H22FN5O2S/c1-2-17(27)21-10-14-11-24(18(25)26-14)13-3-4-16(15(19)9-13)23-7-5-22(12-20)6-8-23/h3-4,9,14H,2,5-8,10-11H2,1H3,(H,21,27)/t14-/m0/s1 |
InChI-Schlüssel |
LOLVWDMKLHPHDD-AWEZNQCLSA-N |
Isomerische SMILES |
CCC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Kanonische SMILES |
CCC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





